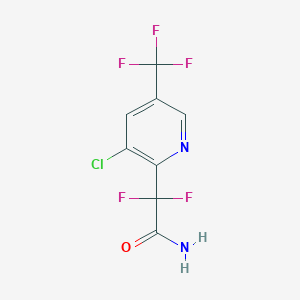
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetamide
説明
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetamide is a useful research compound. Its molecular formula is C8H4ClF5N2O and its molecular weight is 274.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetamide is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound's chemical formula is and it features a pyridine ring substituted with a chloro and trifluoromethyl group, alongside a difluoroacetamide moiety. Its molecular weight is approximately 261.07 g/mol. The presence of fluorine atoms is significant as they often enhance the lipophilicity and metabolic stability of organic compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClF₃N₂O |
| Molecular Weight | 261.07 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Inert atmosphere, 2-8°C |
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. Specifically, derivatives of pyridine have been shown to inhibit various bacterial strains. For instance, studies have demonstrated that similar compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death.
Anticancer Activity
Recent studies have explored the anticancer potential of halogenated compounds, including those with difluoroacetamide moieties. These compounds have been reported to interact with key proteins involved in cancer progression, such as Mdm2 and Mdm4, which are negative regulators of the p53 tumor suppressor. The ability to modulate these interactions suggests potential therapeutic applications in cancer treatment .
Case Studies
- Study on Antifungal Activity : A study published in the Journal of Medicinal Chemistry highlighted the antifungal properties of halogenated pyridine derivatives. The research showed that these compounds could effectively inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis .
- Inhibition of Protein Interactions : Another investigation focused on the binding affinity of halodifluoroacetamide-containing peptides to E3 ubiquitin-protein ligase Mdm2 and Mdm4. The results indicated that these interactions could lead to the reactivation of p53 in cancer cells, showcasing the compound's potential as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to form strong interactions with biological macromolecules through halogen bonding. This unique interaction can enhance binding affinity to target proteins, thereby influencing various biochemical pathways.
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5N2O/c9-4-1-3(8(12,13)14)2-16-5(4)7(10,11)6(15)17/h1-2H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMUVOMDUAIODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)N)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















